Cas no 1019102-01-2 (4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide)
![4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide structure](https://www.kuujia.com/scimg/cas/1019102-01-2x500.png)
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide
- 4-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-3-nitrobenzamide
- VU0630458-1
- AKOS016364221
- 4-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
- 1019102-01-2
- F5030-0066
-
- Inchi: 1S/C21H17N5O3S/c1-13-8-9-16(11-18(13)26(28)29)20(27)23-19-10-14(2)24-25(19)21-22-17(12-30-21)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,23,27)
- InChI Key: SVCWNUCUSXTYMG-UHFFFAOYSA-N
- SMILES: C(NC1=CC(C)=NN1C1=NC(C2=CC=CC=C2)=CS1)(=O)C1=CC=C(C)C([N+]([O-])=O)=C1
Computed Properties
- Exact Mass: 419.10521059g/mol
- Monoisotopic Mass: 419.10521059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 626
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 134Ų
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5030-0066-15mg |
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide |
1019102-01-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5030-0066-30mg |
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide |
1019102-01-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5030-0066-5mg |
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide |
1019102-01-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5030-0066-50mg |
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide |
1019102-01-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5030-0066-40mg |
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide |
1019102-01-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5030-0066-2μmol |
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide |
1019102-01-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5030-0066-4mg |
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide |
1019102-01-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5030-0066-10μmol |
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide |
1019102-01-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5030-0066-20μmol |
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide |
1019102-01-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5030-0066-100mg |
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide |
1019102-01-2 | 100mg |
$248.0 | 2023-09-10 |
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide Related Literature
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on 4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide (CAS No. 1019102-01-2): An Overview
4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide (CAS No. 1019102-01-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzamide and contains a thiazole and pyrazole ring system, which are known for their biological activities and potential therapeutic applications.
The molecular structure of 4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide is characterized by the presence of a nitro group (-NO2) at the 3-position of the benzene ring, a methyl group (-CH3) at the 4-position, and a substituted pyrazole ring attached to the benzamide moiety. The thiazole ring, which is fused to the pyrazole ring, further enhances the compound's structural complexity and biological activity.
Recent studies have highlighted the potential of 4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory effects, 4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action involves the modulation of signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation.
The pharmacokinetic properties of 4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide have also been studied extensively. Research indicates that this compound has favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further drug development. However, further optimization may be necessary to improve its solubility and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-y)-lH-pyrazol--5-y]-l-nitrobenzamide. Preliminary results from phase I trials have shown promising outcomes with minimal adverse effects. These findings suggest that this compound has the potential to be developed into a novel therapeutic agent for various diseases.
In conclusion, 4-methyl-N-[3-methyl-l-(4--phenyl-l , 3-thiazol--2-y ) -l H -pyrazol--5-y ] -l -nitrobenzamide (CAS No. 1019102--0 2) represents a promising compound with diverse biological activities. Its unique molecular structure and pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
1019102-01-2 (4-methyl-N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-3-nitrobenzamide) Related Products
- 120821-25-2(3-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 69-44-3(Amodiaquine dihydrochloride)
- 2027828-86-8(1-(2,2-difluoroethyl)cyclopropylmethanol)
- 1443303-34-1(1-(4-fluoro-3,5-dimethylphenyl)butan-1-ol)
- 2680809-86-1(benzyl N-(4-fluoro-2-iodophenyl)-N-methylcarbamate)
- 1708263-57-3(1-Cyclopropylmethyl-1H-indole-4-carbaldehyde)
- 1261772-65-9(2'-Chloro-3'-nitro-2,3,4,5,6-pentafluorobiphenyl)
- 626248-56-4(3-(2H-1,2,3-Triazol-2-yl)aniline)
- 2228675-48-5(3-(1,1,2,2-tetrafluoroethoxy)piperidine)
- 762237-02-5(4-(bromomethyl)-1-methyl-1H-pyrazole)




